molecular formula C9H7IO2 B14706286 3-Iodo-3-phenylprop-2-enoic acid CAS No. 18777-04-3

3-Iodo-3-phenylprop-2-enoic acid

Cat. No.: B14706286
CAS No.: 18777-04-3
M. Wt: 274.05 g/mol
InChI Key: HWVUIOWIVXHYHZ-UHFFFAOYSA-N
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Description

3-Iodo-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C9H7IO2 It is a derivative of cinnamic acid, where the hydrogen atom at the 3-position is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodo-3-phenylprop-2-enoic acid can be synthesized through several methods. One common approach involves the iodination of cinnamic acid derivatives. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom replaces the hydrogen atom at the 3-position of the cinnamic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding the parent cinnamic acid.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce cinnamic acid. Substitution reactions can result in a variety of functionalized cinnamic acid derivatives.

Scientific Research Applications

3-Iodo-3-phenylprop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-iodo-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. Additionally, the phenylprop-2-enoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-Iodo-3-phenylprop-2-enoic acid can be compared with other similar compounds, such as:

    Cinnamic acid: The parent compound, which lacks the iodine atom.

    3-Bromo-3-phenylprop-2-enoic acid: A similar compound where the iodine atom is replaced by a bromine atom.

    3-Chloro-3-phenylprop-2-enoic acid: Another analog with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in this compound imparts unique chemical properties, such as increased molecular weight and potential for halogen bonding. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis and a promising candidate for further exploration in biological and medicinal applications.

Properties

CAS No.

18777-04-3

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

IUPAC Name

3-iodo-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H7IO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)

InChI Key

HWVUIOWIVXHYHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)I

Origin of Product

United States

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